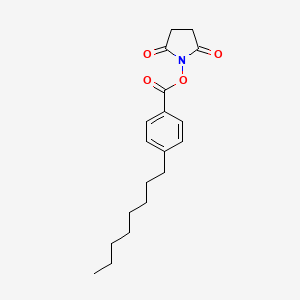

2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-octylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)19(23)24-20-17(21)13-14-18(20)22/h9-12H,2-8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSWVQGZJFMWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

-

Activation Step :

\text{RCOOH + DCC} \rightarrow \text{RCO-O-C(NR'_2)=NH} + \text{DCU}

4-Octylbenzoic acid reacts with DCC in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to form an O-acylisourea intermediate. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the transition state. -

NHS Ester Formation :

\text{RCO-O-C(NR'_2)=NH + NHS} \rightarrow \text{RCO-ONSu + DCU}

The intermediate reacts with NHS, yielding the target succinimidyl ester and dicyclohexylurea (DCU) as a byproduct.

Optimization and Challenges

-

Byproduct Management : DCU precipitates during the reaction and is removed via filtration.

-

Solvent Choice : DMF enhances solubility of polar intermediates but complicates purification compared to DCM.

Table 1 : Performance of DCC-Mediated Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–24 hours | |

| Temperature | 0°C to room temperature | |

| NHS Equivalents | 1.2 | |

| Purity (HPLC) | ≥95% |

Halophosphoric Acid Ester-Mediated Activation

Patent US5734064A discloses a streamlined method using halophosphoric acid esters (e.g., bis(2-oxo-3-oxazolidinyl)phosphinic chloride) as coupling agents, bypassing intermediate isolation.

Single-Pot Synthesis Protocol

-

Reagent Mixing :

4-Octylbenzoic acid, NHS, and bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) are combined in acetonitrile with a tertiary amine base (e.g., triethylamine). -

Reaction Dynamics :

BOP-Cl activates the carboxylic acid via a phosphonium intermediate, facilitating NHS ester formation without DCU byproducts.

Advantages Over Carbodiimide Methods

-

Scalability : Suitable for multi-kilogram batches due to minimal purification needs.

-

Byproduct Profile : Hydrolyzed phosphoric acid derivatives are water-soluble and easily removed.

Table 2 : Comparative Efficiency of BOP-Cl vs. DCC

| Metric | BOP-Cl | DCC |

|---|---|---|

| Reaction Time | 2–4 hours | 12–24 hours |

| Isolated Yield | 90% | 80% |

| Byproduct Removal | Aqueous wash | Filtration |

Solvent and Catalytic Effects

The choice of solvent and catalyst significantly impacts reaction kinetics:

-

Polar Aprotic Solvents : DMF or acetonitrile enhance NHS solubility and intermediate stability.

-

Base Selection : Tertiary amines (e.g., DABCO) improve yields by scavenging acids generated during activation.

Analytical Characterization

Successful synthesis is confirmed via:

Industrial-Scale Considerations

Patent US5734064A highlights the superiority of halophosphoric acid esters for large-scale production due to:

-

Reduced Purification Steps : In-process quenching eliminates column chromatography.

-

Cost Efficiency : Lower reagent waste and higher throughput.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-octylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-1-yl group can be replaced by other nucleophiles.

Oxidation: The octyl chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 4-octylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Hydroxylated or carboxylated derivatives of the octyl chain.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is employed in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it acts by modulating the activity of enzymes or receptors involved in neurological pathways. The pyrrolidin-1-yl group is known to enhance the binding affinity to these targets, leading to improved efficacy of the resulting compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Hydrophobicity and Bioactivity

The octyl (C₈H₁₇) group in 2,5-dioxopyrrolidin-1-yl 4-octylbenzoate distinguishes it from analogs with shorter alkyl chains (e.g., ethyl) or electron-withdrawing substituents. For instance:

- Ethyl esters (e.g., ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives) exhibit lower hydrophobicity, limiting their efficacy as transdermal penetration enhancers. Replacement of ethyl with C₆–C₁₂ alkyl chains (like octyl) significantly improves lipid solubility and membrane permeability .

- Iodo-substituted analogs (e.g., 2,5-dioxopyrrolidin-1-yl 4-iodobenzoate, MW 390.28 g/mol) introduce steric bulk and polarizability, which may hinder reaction kinetics but enhance utility in radiopharmaceutical labeling .

Table 1: Key Properties of Selected Analogs

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | Octyl (C₈H₁₇) | 331.40* | Transdermal drug delivery |

| 2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate | Iodo (I) | 390.28 | Radiopharmaceutical synthesis |

| 2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl-diazirinyl)benzoate | CF₃-diazirinyl | 335.22 | Photoaffinity labeling |

| 2,5-Dioxopyrrolidin-1-yl 4-sulfamoylbenzoate | Sulfamoyl (SO₂NH₂) | 298.27 | Enzyme inhibition studies |

| Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate | Ethyl (C₂H₅) | ~241.28 | Intermediate for alkyl chain optimization |

*Calculated from molecular formula C₁₉H₂₅NO₄.

Reactivity in Coupling Reactions

The dioxopyrrolidinyl group facilitates nucleophilic acyl substitution, but substituents modulate reactivity:

- Electron-withdrawing groups (e.g., trifluoromethyl-diazirinyl in 87736-89-8) increase electrophilicity, accelerating reactions with amines .

- Bulky substituents (e.g., iodo in 39028-25-6) may slow reaction rates due to steric hindrance .

- Octyl chain (C₈H₁₇) balances hydrophobicity without significantly impeding reactivity, making it ideal for synthesizing lipid-conjugated prodrugs .

Computational Predictions

Ab initio/DFT calculations on partial charges of nitrogen atoms in heterocyclic intermediates correlate with experimental substitution outcomes, aiding in rational design .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate, and what reaction conditions are typically employed?

- Methodological Answer : The compound can be synthesized via activation of the carboxylic acid group (e.g., 4-octylbenzoic acid) using N-hydroxysuccinimide (NHS) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC·HCl) in anhydrous tetrahydrofuran (THF). This forms the active NHS ester, which reacts with amines or other nucleophiles. Reaction conditions typically include stirring at room temperature for 12–24 hours under inert atmosphere . Alternative routes may involve coupling reactions catalyzed by transition metals (e.g., copper) for functionalization of the pyrrolidinone core .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H and 13C NMR spectroscopy (e.g., 400 MHz for 1H) to confirm structural assignments and purity.

- ESI-MS or HRMS for molecular weight validation.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1740 cm⁻¹ for the ester).

- TLC or HPLC (C18 column, acetonitrile/water gradient) to assess purity ≥95% .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

- Methodological Answer : Store desiccated at –20°C under argon to prevent hydrolysis of the succinimidyl ester. Handle in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Avoid exposure to moisture, acids, or bases during weighing and reactions .

Advanced Research Questions

Q. What computational methods can be applied to predict the reactivity of this compound in coupling reactions, and how do these correlate with experimental outcomes?

- Methodological Answer : Density functional theory (DFT) calculations can predict partial charges on reactive sites (e.g., carbonyl carbons) to model nucleophilic attack efficiency. For example, ab initio/DFT studies on similar NHS esters have correlated computed charge distributions with coupling yields in heterocyclic substitutions. Validate predictions via kinetic studies (e.g., monitoring reaction progress by HPLC) .

Q. How can researchers address contradictions in reported yields or reaction efficiencies when synthesizing derivatives of 2,5-Dioxopyrrolidin-1-yl benzoate esters?

- Methodological Answer : Systematically vary parameters:

- Catalyst loading (e.g., 5–20 mol% CuI for copper-catalyzed couplings).

- Solvent polarity (e.g., THF vs. DMF) to optimize nucleophile solubility.

- Temperature (room temp vs. 50°C) to balance reaction rate and side reactions.

Use design-of-experiment (DoE) frameworks to identify statistically significant factors .

Q. What mechanistic insights explain the role of transition metal catalysts in the coupling reactions involving 2,5-Dioxopyrrolidin-1-yl esters?

- Methodological Answer : Copper catalysts may facilitate single-electron transfer (SET) mechanisms, generating radical intermediates that enhance cross-coupling efficiency. For example, heterogeneous copper catalysts enable substitution reactions with heterocycles by stabilizing transition states through π-interactions. Mechanistic studies using radical traps (e.g., TEMPO) and ESR spectroscopy can validate this pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.